

Application Note: Accelerated Solvent Extraction of Phthalates from Soil Samples

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Compound of Interest

Compound Name: *Lead phthalate*

Cat. No.: *B1617697*

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Introduction

Phthalates, or phthalic acid esters (PAEs), are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of various consumer and industrial products. Their extensive use has led to their ubiquitous presence in the environment, including in soil ecosystems. Due to their potential endocrine-disrupting properties and adverse effects on human health, the accurate and efficient extraction and quantification of phthalates from soil are of significant interest to environmental scientists and researchers.

Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), is a highly efficient automated technique for extracting organic compounds from solid and semisolid samples.^[1] This method utilizes organic solvents at elevated temperatures and pressures to enhance the extraction process, resulting in significantly reduced extraction times and solvent consumption compared to traditional methods like Soxhlet extraction.^{[1][2]} ASE is recognized by the United States Environmental Protection Agency (U.S. EPA) in Method 3545A for the extraction of semivolatile organic compounds, including phthalates, from various solid matrices.^{[3][4]}

This application note provides a detailed protocol for the accelerated solvent extraction of phthalates from soil samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Accelerated Solvent Extraction (ASE)

The efficiency of ASE is based on the synergistic effect of elevated temperature and pressure on the extraction process.[5]

- **Elevated Temperature:** Increasing the temperature of the solvent enhances the solubility and diffusion rate of the target analytes from the sample matrix.[6][7] It also decreases the viscosity of the solvent, allowing for better penetration into the sample pores.[7]
- **Elevated Pressure:** The high pressure (typically 1500-2000 psi) maintains the solvent in its liquid state above its atmospheric boiling point, enabling extractions to be performed at higher temperatures.[3][8] This pressure also forces the solvent into the pores of the soil matrix, facilitating the rapid and thorough extraction of the analytes.[5]

This combination of high temperature and pressure disrupts the analyte-matrix interactions, such as van der Waals forces and hydrogen bonds, leading to a more efficient and faster extraction process.[1]

Apparatus and Reagents

- **Apparatus:**
 - Accelerated Solvent Extractor (e.g., Thermo Scientific™ Dionex™ ASE™ 150 or 350)[5]
 - Extraction cells (stainless steel, appropriate volume for sample size)
 - Collection vials
 - Gas Chromatograph-Mass Spectrometer (GC-MS)
 - Analytical balance
 - Mortar and pestle or grinder
 - Sieve (1-mm)
 - Syringe filters (0.45 µm)

- Standard laboratory glassware
- Reagents:
 - Solvents (pesticide-grade or equivalent): Dichloromethane, n-hexane, acetone[5][9]
 - Anhydrous sodium sulfate (granular, baked at 400°C for 4 hours)[3]
 - Diatomaceous earth (or other drying/dispersing agent)
 - Phthalate standards (for calibration and spiking)
 - Internal standards and surrogates
 - Nitrogen gas (high purity)

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

- Homogenization: Air-dry the soil sample and remove any large debris such as rocks and vegetation. Homogenize the sample by grinding it to a fine powder that can pass through a 1-mm sieve.[8]
- Moisture Removal: For samples with high moisture content, mix them with a drying agent like anhydrous sodium sulfate or diatomaceous earth to improve extraction efficiency.[3][8] A common ratio is 1:1 soil to drying agent by weight.
- Sample Weighing: Accurately weigh a representative portion of the prepared soil sample (e.g., 10-20 g) for extraction.[10]

Accelerated Solvent Extraction (ASE)

The following protocol is based on U.S. EPA Method 3545A and common practices for phthalate extraction.[3][8]

- Cell Preparation: Place a cellulose or glass fiber filter at the bottom of the extraction cell.

- Cell Packing:
 - For dry samples, transfer the weighed soil sample into the extraction cell.
 - For wet samples, mix the sample with anhydrous sodium sulfate or diatomaceous earth before packing it into the cell.
 - Spike the sample with surrogate standards at this stage if required for quality control.
- ASE System Parameters: Set the following parameters on the ASE instrument. These are typical starting conditions and may require optimization based on the specific soil matrix and target phthalates.

Parameter	Recommended Value
Extraction Solvent	Dichloromethane:Acetone (1:1, v/v) or Hexane:Acetone (1:1, v/v)[9]
Temperature	100 °C[3]
Pressure	1500 psi[3]
Static Time	5-10 minutes
Static Cycles	1-2
Rinse Volume	60% of cell volume
Nitrogen Purge	60-100 seconds

- Extraction: Place the packed extraction cells into the ASE system and start the extraction sequence. The automated system will perform the extraction and collect the extract in a vial.

Post-Extraction Cleanup

The extract from the ASE may contain co-extracted matrix components that can interfere with the GC-MS analysis. A cleanup step is often necessary.

- Concentration: Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a gentle stream of nitrogen.

- Cleanup Column:
 - Prepare a cleanup column using a sorbent such as a mixture of C18 and primary secondary amine (PSA) or Florisil.[\[9\]](#)[\[11\]](#)
 - Pass the concentrated extract through the column.
 - Elute the phthalates with an appropriate solvent mixture (e.g., dichloromethane/n-hexane).
- Final Concentration: Concentrate the eluate to the final volume required for GC-MS analysis (e.g., 1 mL). Add the internal standard just before the final volume adjustment.

GC-MS Analysis

The cleaned-up extract is then analyzed by GC-MS for the identification and quantification of phthalates.

Parameter	Recommended Value
GC Column	DB-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness [11]
Carrier Gas	Helium at a constant flow of 1.0 mL/min [12]
Inlet Temperature	280-300 °C
Injection Mode	Splitless
Oven Temperature Program	Initial 50°C for 1 min, ramp at 30°C/min to 280°C, then ramp at 15°C/min to 310°C and hold for 5 min [12]
MS Transfer Line Temp	290 °C [12]
Ion Source Temperature	230-300 °C [12]
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM) for target phthalates

Data Presentation

The following tables summarize typical performance data for the ASE of phthalates from soil.

Table 1: Recovery of Phthalates from Spiked Soil Samples using ASE

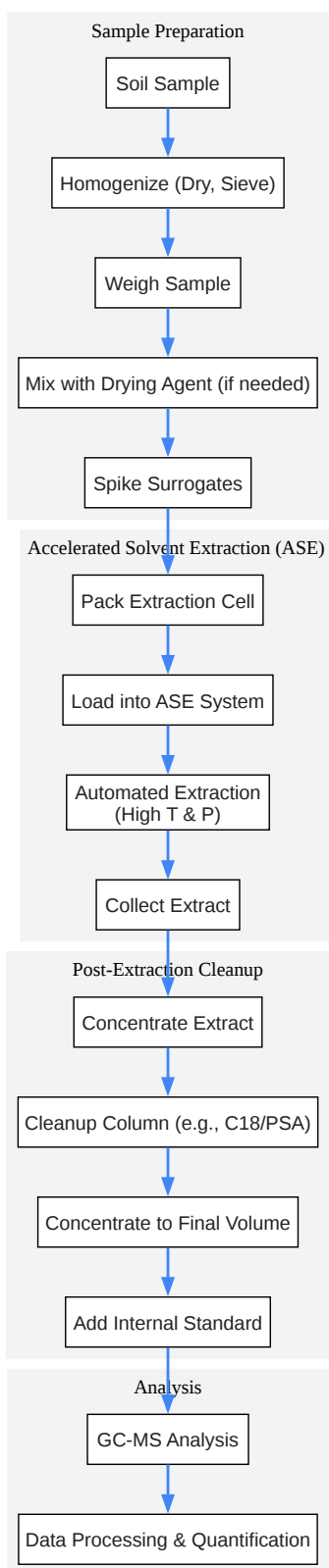
Phthalate	Abbreviation	Spiking Level (µg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Dimethyl phthalate	DMP	500	95.2	4.1
Diethyl phthalate	DEP	500	98.6	3.5
Di-n-butyl phthalate	DBP	500	102.1	2.8
Benzyl butyl phthalate	BBP	500	105.7	3.2
Bis(2-ethylhexyl) phthalate	DEHP	1000	92.5	5.6
Di-n-octyl phthalate	DNOP	1000	90.8	6.1

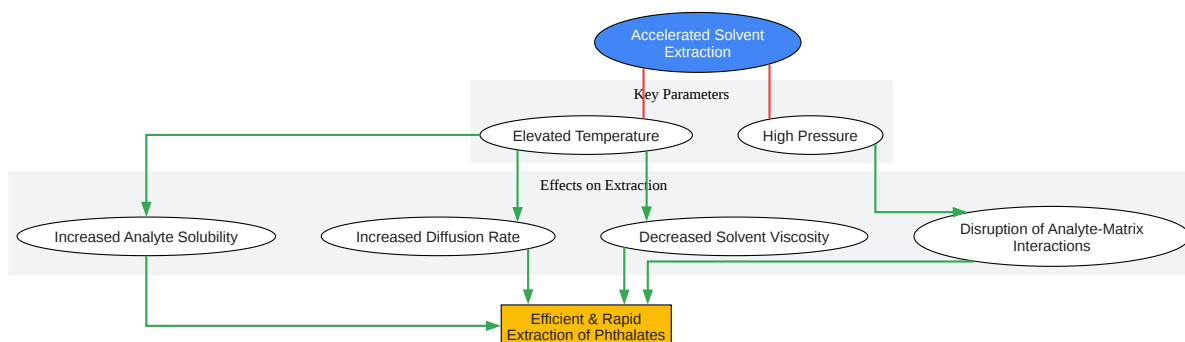
Note: Recovery data can vary depending on soil type and specific ASE conditions. The recoveries from spiked soils have been reported to range from 70.00% to 117.90%.[9]

Table 2: Comparison of ASE with Other Extraction Methods

Method	Extraction Time	Solvent Consumption (per sample)	Automation	Relative Recovery
Accelerated Solvent Extraction (ASE)	15-30 minutes	15-40 mL	Fully Automated	High
Soxhlet Extraction	6-24 hours	200-500 mL	Manual	High
Ultrasonic Extraction	30-60 minutes	50-100 mL	Semi-Automated	Moderate to High
Microwave-Assisted Extraction	20-40 minutes	30-50 mL	Semi-Automated	High[13][14]

Visualizations





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